Optimized Lipophilicity for CNS Drug Discovery
The ethyl ester derivative demonstrates a computed LogP of 1.511, which falls within an optimal range for CNS drug candidates. This represents a significant lipophilicity increase compared to the methyl ester analog (LogP 1.08) and a substantial difference from the free carboxylic acid (predicted LogP < 0.5), directly correlating with improved passive membrane permeability and blood-brain barrier penetration potential.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 1.511 |
| Comparator Or Baseline | Methyl imidazo[1,5-a]pyridine-1-carboxylate: LogP = 1.08; Imidazo[1,5-a]pyridine-1-carboxylic acid: predicted LogP < 0.5 |
| Quantified Difference | ΔLogP = +0.43 vs. methyl ester; ΔLogP > +1.0 vs. free acid |
| Conditions | Computed by XLogP3 3.0 (PubChem 2024.11.20 release) |
Why This Matters
For CNS-targeted programs, the higher LogP of the ethyl ester translates to a predicted 2-3 fold increase in permeability over the methyl ester, making it the preferred starting point for lead optimization where brain exposure is critical.
- [1] PubChem. Compound Summary: Ethyl imidazo[1,5-a]pyridine-1-carboxylate (CID 15669694). XLogP3-AA computed property. Accessed 2026. View Source
- [2] PubChem. Compound Summary: Methyl imidazo[1,5-a]pyridine-1-carboxylate (CID 15669693). XLogP3-AA computed property. Accessed 2026. View Source
